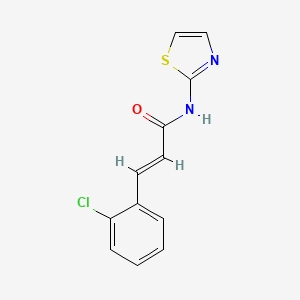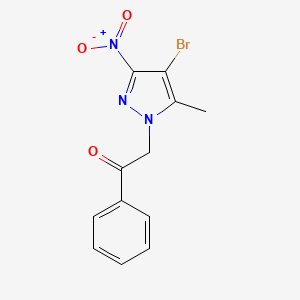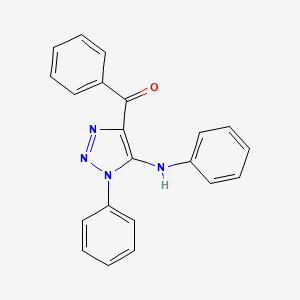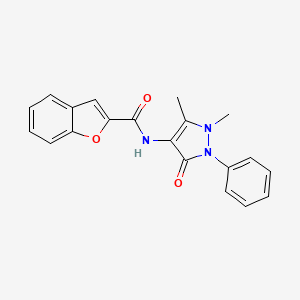
3-(2-chlorophenyl)-N-1,3-thiazol-2-ylacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "3-(2-chlorophenyl)-N-1,3-thiazol-2-ylacrylamide" is a part of a class of chemicals known for their diverse biological activities and significant potential in various scientific applications. Although the specific compound's direct references are scarce, similar compounds have been extensively studied for their structural, physical, and chemical characteristics.
Synthesis Analysis
Synthesis of similar thiazole derivatives involves condensation reactions, characterized by their specificity and yield of structurally complex molecules. These processes are crucial for producing compounds with desired biological or chemical properties.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques like X-ray diffraction, which reveals the crystalline structure, bond lengths, angles, and molecular geometry. These structures are often further analyzed using density functional theory (DFT) calculations to understand their electronic properties and molecular orbitals.
Chemical Reactions and Properties
Thiazole derivatives undergo various chemical reactions, including condensation, nucleophilic substitution, and cyclization, contributing to their wide applicability in synthetic chemistry. Their reactivity is influenced by the presence of functional groups and the overall molecular structure.
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are determined through experimental methods. These properties are essential for understanding the compound's stability and applicability in different solvents or conditions.
Chemical Properties Analysis
Chemical properties are closely related to the compound's reactivity and interactions with other molecules. Studies often focus on hydrogen bonding, electronic distribution, and potential energy surface to predict reactivity patterns and stability.
- Kerru et al. (2019) conducted a comprehensive study on the structure of a closely related thiazole derivative, including spectroscopic techniques and X-ray diffraction, complemented by DFT calculations (Kerru et al., 2019).
- Sharma et al. (2017) described the synthesis and molecular structure of a thiazole compound, highlighting the importance of crystal structure analysis in understanding molecular geometry (Sharma et al., 2017).
- Eno et al. (2022) focused on the synthesis, characterization, and theoretical investigation of a thiazole derivative, providing insights into its stability and electronic properties (Eno et al., 2022).
Wissenschaftliche Forschungsanwendungen
Structural and Theoretical Analysis
- A study on 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole demonstrated its crystal structure and provided insights into its molecular structure through spectroscopic techniques and single-crystal X-ray diffraction. Theoretical calculations using density functional theory (DFT) correlated well with experimental data, suggesting potential applications in materials science, particularly as nonlinear optical (NLO) materials (Kerru et al., 2019).
Antimicrobial Activity
- Research on 2-amino-4-(4-chloro phenyl)-1,3-thiazole derivatives showed these compounds exhibit antimicrobial activity against various bacterial and fungal strains. This indicates the potential of chlorophenyl-thiazole derivatives in developing new antimicrobial agents (Kubba & Hameed A. Rahim, 2018).
Corrosion Inhibition
- A computational and electrochemical analysis on quinoxalines containing 2-chlorophenyl groups investigated their role as corrosion inhibitors for mild steel in acidic mediums. This study highlights the significance of chlorophenyl compounds in industrial applications to prevent corrosion (Saraswat & Yadav, 2020).
Anticancer Activity
- Synthesis and evaluation of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones demonstrated significant antiproliferative activity against various human cancer cell lines. This suggests that modifications of the thiazolylacrylamide structure could lead to potential anticancer agents (Chandrappa et al., 2008).
Eigenschaften
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2OS/c13-10-4-2-1-3-9(10)5-6-11(16)15-12-14-7-8-17-12/h1-8H,(H,14,15,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZARRMCGVKZGEFH-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CS2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5522321.png)
![2-{[(5-bromo-2-thienyl)methylene]amino}-1H-isoindole-1,3(2H)-dione](/img/structure/B5522337.png)

![2-(2,3-dihydro-1H-inden-1-yl)-N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]acetamide](/img/structure/B5522353.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylpyrimidine](/img/structure/B5522367.png)
![(4aS*,7aR*)-1-(2,3-dihydro-1-benzofuran-5-ylcarbonyl)-4-(3-methyl-2-buten-1-yl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5522380.png)
![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)-2-phenoxyacetamide](/img/structure/B5522387.png)
![N-[3-(acetylamino)phenyl]-2-nitrobenzamide](/img/structure/B5522388.png)
![1-(4-methylphenyl)-4-{[1-(2-pyridinyl)-3-piperidinyl]carbonyl}-2-piperazinone](/img/structure/B5522390.png)


![2-[(7-amino-7H-[1,2,4]triazolo[4,3-b][1,2,4]triazol-3-yl)thio]-1-cyclopropylethanone](/img/structure/B5522409.png)
![1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-(1-methyl-1H-pyrazol-3-yl)piperidine](/img/structure/B5522422.png)